molecular formula C13H18O4 B12055063 (5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid

(5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid

Cat. No.: B12055063
M. Wt: 238.28 g/mol
InChI Key: YQXJBYAQGPMUEP-RFZWMSCOSA-N
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Description

(5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid is a compound belonging to the adamantane family, characterized by its unique tricyclic structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid typically involves the functionalization of adamantane. One common method includes the carboxylation of adamantane derivatives under controlled conditions. The reaction often requires catalysts and specific reagents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the carboxyl groups.

    Substitution: Substitution reactions can introduce new functional groups into the adamantane structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, (5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its rigid structure makes it an ideal candidate for studying molecular interactions and stability.

Biology

In biological research, this compound is explored for its potential as a drug delivery agent. Its stability and ability to form complexes with other molecules make it suitable for targeted drug delivery systems.

Medicine

In medicine, derivatives of adamantane, including this compound, are investigated for their antiviral and neuroprotective properties

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and unique properties contribute to the development of high-performance materials.

Mechanism of Action

The mechanism of action of (5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, such as antiviral activity or neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives such as amantadine and memantine. These compounds share the rigid tricyclic structure but differ in their functional groups and specific applications.

Uniqueness

What sets (5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid apart is its specific stereochemistry and functional groups, which confer unique properties and potential applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

(5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid

InChI

InChI=1S/C13H18O4/c14-10(15)6-12-2-8-1-9(3-12)5-13(4-8,7-12)11(16)17/h8-9H,1-7H2,(H,14,15)(H,16,17)/t8-,9+,12?,13?

InChI Key

YQXJBYAQGPMUEP-RFZWMSCOSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)C(=O)O)CC(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)CC(=O)O

Origin of Product

United States

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